N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKOMWJNPBTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide, often referred to as FL-Peak, is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through a multi-step process that begins with the condensation of 3-fluorobenzaldehyde and 2-oxoimidazolidine-1-carboxylic acid. This reaction is facilitated by diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), yielding a key intermediate that is further reacted with (R)-cyclopropanecarbonyl chloride in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) to produce the final product.
Anti-Tumor Activity
FL-Peak has demonstrated significant anti-tumor properties across various cancer cell lines. Studies indicate that it effectively inhibits the proliferation of prostate, breast, and colon cancer cells. The compound's mechanism involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation.
| Cancer Type | IC50 (µM) | Effect |
|---|---|---|
| Prostate Cancer | 12.5 | Inhibition of cell growth |
| Breast Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 10.0 | Cell cycle arrest |
Anti-Inflammatory Effects
In models of inflammatory bowel disease, FL-Peak has been shown to reduce inflammation significantly. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby alleviating symptoms associated with chronic inflammation.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against various pathogenic microbes, including both bacteria and fungi. Its efficacy suggests potential applications in treating infections where conventional antibiotics may fail.
The biological activity of FL-Peak is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical pathways such as inflammation and cell growth regulation. For instance, it has been reported to inhibit certain kinases that play a role in tumor progression.
Toxicity and Safety
Preliminary studies indicate that FL-Peak possesses low toxicity profiles in animal models, suggesting it is well-tolerated at therapeutic doses. Ongoing research aims to further evaluate its safety and efficacy through clinical trials .
Case Studies
- Case Study on Prostate Cancer : A study conducted on prostate cancer cell lines revealed that treatment with FL-Peak resulted in a significant decrease in cell viability, attributed to apoptosis induction.
- Inflammatory Bowel Disease Model : In an animal model simulating inflammatory bowel disease, administration of FL-Peak led to reduced levels of inflammatory markers compared to control groups.
Future Directions
Research on N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide is ongoing, focusing on:
- Mechanistic Studies : Further elucidating its molecular targets.
- Clinical Trials : Evaluating its therapeutic potential in humans.
- Synthetic Modifications : Exploring analogs that may enhance efficacy or reduce side effects.
Comparison with Similar Compounds
Key Findings and Implications
- Fluorine Substitution : The 3-fluorophenyl group in the target compound and analogues like DDU86439 is critical for enhancing target binding and metabolic stability .
- Heterocyclic Variations : Replacing furan with triazole (CAS 1421484-18-5) or imidazole (Compound 2) modulates biological activity and pharmacokinetics .
- Therapeutic vs. Agrochemical Use : Structural nuances (e.g., nitrofurans vs. sulfonamides) dictate applications in drug development or pest control .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
- Methodological Answer : The synthesis of imidazolidinone-containing compounds often involves coupling reactions. For example, the use of carbodiimide-based coupling agents (e.g., EDC/HCl) with 3-(2-oxoimidazolidin-1-yl)propylamine intermediates can improve reaction efficiency. Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, 5–10% MeOH in DCM) followed by recrystallization in ethanol/water mixtures enhances purity .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves the 3-fluorophenyl (δ 6.8–7.4 ppm) and furan-2-carboxamide (δ 7.5–8.1 ppm) moieties.
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in H₂O/acetonitrile) detect impurities <0.1%. This method is validated in studies of structurally related carboxamides .
- HRMS : Accurate mass determination (ESI+) confirms the molecular ion [M+H]⁺ (calc. for C₁₇H₁₉FN₃O₃: 332.13) .
Q. How can researchers assess initial biological activity in kinase inhibition assays?
- Methodological Answer : Use in vitro kinase profiling panels (e.g., Eurofins KinaseProfiler™) with ATP concentrations adjusted to physiological levels (1 mM). IC₅₀ determination via fluorescence polarization (FP) or TR-FRET assays (e.g., LanthaScreen™) ensures reproducibility. Positive controls (e.g., staurosporine) and solvent-matched blanks are essential for data normalization .
Advanced Research Questions
Q. How can contradictory activity data across cell-based and biochemical assays be resolved?
- Methodological Answer : Discrepancies may arise from differences in membrane permeability or off-target effects. Perform parallel assays:
- Biochemical : Measure direct kinase inhibition using recombinant proteins.
- Cellular : Use engineered cell lines (e.g., Ba/F3 with kinase overexpression) to assess target engagement via Western blot (phospho-substrate detection).
- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora B). Focus on hydrogen bonds between the 2-oxoimidazolidin moiety and kinase hinge regions.
- Free Energy Perturbation (FEP) : Predict affinity changes upon fluorophenyl or furan modifications.
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP inhibition risks .
Q. What experimental designs are optimal for identifying metabolites in preclinical models?
- Methodological Answer :
- In Vivo Studies : Administer a single dose (10 mg/kg) to Sprague-Dawley rats, collect plasma/bile at 0–24 hours, and extract metabolites using SPE cartridges.
- LC-MS/MS : Hypersil Gold C18 columns (Thermo) with a 10–90% acetonitrile gradient identify phase I/II metabolites. MS² fragmentation patterns (e.g., m/z 332 → 215 for parent compound cleavage) confirm structural changes.
- Stable Isotope Labeling : Synthesize deuterated analogs (e.g., ³H/¹⁴C) for quantitative tissue distribution studies .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in different buffers?
- Methodological Answer : Solubility varies with pH and ionic strength. Use standardized buffers (e.g., PBS pH 7.4, 50 mM Tris-HCl pH 6.8) and quantify solubility via nephelometry (UV-Vis at 400 nm). For low solubility (<50 µM), employ cyclodextrin complexation (e.g., 10% HP-β-CD) or nanoformulation (liposomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
